molecular formula C5H8N4O3 B2376463 (S)-2-Azido-5-oxo-5-aminopentanoic acid CAS No. 333366-22-6

(S)-2-Azido-5-oxo-5-aminopentanoic acid

Cat. No.: B2376463
CAS No.: 333366-22-6
M. Wt: 172.144
InChI Key: OFIPVYZQSGQXJD-VKHMYHEASA-N
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Description

(S)-2-Azido-5-oxo-5-aminopentanoic acid is a unique compound characterized by its azido, keto, and amino functional groups

Scientific Research Applications

(S)-2-Azido-5-oxo-5-aminopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azido-5-oxo-5-aminopentanoic acid typically involves the azidation of a suitable precursor. One common method is the reaction of (S)-2-amino-5-oxo-5-aminopentanoic acid with sodium azide under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azido-5-oxo-5-aminopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-2-Azido-5-oxo-5-aminopentanoic acid involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The keto and amino groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-oxo-5-aminopentanoic acid: Lacks the azido group but shares similar structural features.

    (S)-2-Azido-5-oxo-5-hydroxy-pentanoic acid: Contains a hydroxyl group instead of an amino group.

Uniqueness

(S)-2-Azido-5-oxo-5-aminopentanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-5-amino-2-azido-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIPVYZQSGQXJD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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